molecular formula C16H15N3O2S B5741887 N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No.: B5741887
M. Wt: 313.4 g/mol
InChI Key: CPTZGLPIHBJMKP-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a nitrophenyl group attached to the isoquinoline ring system, along with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then treated with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
  • N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
  • N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-thioamide

Uniqueness

N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-19(21)15-7-3-6-14(10-15)17-16(22)18-9-8-12-4-1-2-5-13(12)11-18/h1-7,10H,8-9,11H2,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTZGLPIHBJMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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